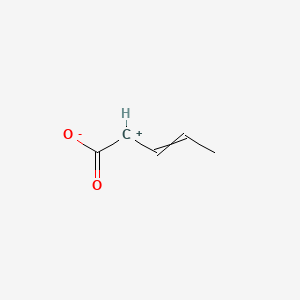

penta-2,3-dienoic acid

Description

Properties

CAS No. |

64788-20-1 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

penta-2,3-dienoic acid |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2,4H,1H3,(H,6,7) |

InChI Key |

MGYLSOGBKPCZJD-UHFFFAOYSA-N |

Canonical SMILES |

CC=C[CH+]C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Penta 2,3 Dienoic Acid and Its Analogs

De Novo Synthetic Routes to Allene (B1206475) Carboxylic Acids

The direct synthesis of the allene carboxylic acid framework is a key challenge, addressed by several distinct and powerful strategies. These routes often rely on the unique reactivity of propargyl systems, olefination reactions, and transition metal catalysis to construct the characteristic cumulenic double bond system.

Rearrangement Reactions of Propargyl Systems (e.g., Allene-Alkyne Isomerizations, Skattebøl Rearrangement)

Rearrangement reactions of propargyl systems are a cornerstone in the synthesis of allenes. These transformations leverage the thermodynamic relationships between alkynes and their isomeric allenes.

Allene-Alkyne Isomerizations: Base-catalyzed interconversions between acetylenic and allenic acids are well-documented. For instance, the sodium salts of pent-2-ynoic acid, penta-2,3-dienoic acid, and pent-3-ynoic acid can be interconverted by heating in aqueous sodium hydroxide. rsc.org Mechanistic studies involving solvent isotope effects suggest the involvement of a carbanion intermediate in these rearrangements. rsc.org The treatment of α,β-acetylenic acids that possess two γ-hydrogen atoms with sodamide in liquid ammonia (B1221849) leads to a rapid rearrangement to the corresponding α,β-allenic acids. While but-2-ynoic acid exclusively yields buta-2,3-dienoic acid, higher homologs (C5-C8 acids) are substantially converted into their β,γ-acetylenic isomers, resulting in equilibrium mixtures. rsc.org

Skattebøl Rearrangement: The Skattebøl rearrangement provides a powerful method for the synthesis of allenes from gem-dihalocyclopropanes using an organolithium base. wikipedia.org This reaction proceeds through a cyclopropylidene carbene/carbenoid intermediate. stackexchange.comlscollege.ac.in The mechanism can be either concerted or stepwise, depending on the substituents' ability to stabilize the intermediate carbene. stackexchange.comechemi.com Electron-donating groups tend to lower the activation barrier for allene formation. stackexchange.comechemi.com This rearrangement has been successfully employed in the synthesis of polyallenes by applying it to a metathesis polymer of norbornene. researchgate.net

Propargyl Claisen Rearrangement: The iitk.ac.iniitk.ac.in-sigmatropic rearrangement of propargyl vinyl ethers, known as the propargyl Claisen rearrangement, is a reliable method for accessing functionalized allenes. rsc.org This reaction has been utilized to create α-allene quaternary centers in cyclohexanones through a cascade 1,2-carbonyl addition and rearrangement sequence. acs.org The use of gold(I) complexes can catalyze this rearrangement under mild conditions. organic-chemistry.org

| Rearrangement Type | Precursor | Key Intermediate/Transition State | Product | Reference(s) |

| Allene-Alkyne Isomerization | α,β-Acetylenic acid | Carbanion | α,β-Allenic acid / β,γ-Acetylenic acid | rsc.orgrsc.org |

| Skattebøl Rearrangement | gem-Dihalocyclopropane | Cyclopropylidene carbene | Allene | wikipedia.orgstackexchange.comlscollege.ac.in |

| Propargyl Claisen Rearrangement | Propargyl vinyl ether | iitk.ac.iniitk.ac.in-Sigmatropic rearrangement | α-Allenic carbonyl compound | rsc.orgacs.orgorganic-chemistry.org |

Wittig and Related Olefination Approaches for Allene Formation

The Wittig reaction and its variants are versatile tools for the formation of carbon-carbon double bonds and can be adapted for the synthesis of allenes. iitk.ac.in This is typically achieved by reacting a stabilized phosphorus ylide, such as an allenylphosphonate, with a carbonyl compound. iitk.ac.in The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, has been employed to synthesize allene carboxanilides from phosphono-acetanilide anions and ketenes. tandfonline.com Another approach involves a boron-Wittig reaction where boron-stabilized alkenyl carbanions react with aldehydes to furnish allenes. rsc.org Asymmetric Wittig reactions have also been developed for the synthesis of chiral allenic esters. uc.pt The efficiency of Wittig reactions for synthesizing alkenes, including allenes, can be significantly enhanced through the use of ultrasound. nih.gov

| Olefination Method | Reactants | Product Type | Reference(s) |

| Wittig Reaction | Allenylphosphonate + Carbonyl compound | Allene | iitk.ac.in |

| Horner-Wadsworth-Emmons | Phosphono-acetanilide anion + Ketene | Allene carboxanilide | tandfonline.com |

| Boron-Wittig Reaction | Boron-stabilized alkenyl carbanion + Aldehyde | Allene | rsc.org |

| Asymmetric Wittig Reaction | Chiral phosphorus ylide + Carbonyl compound | Chiral allenic ester | uc.pt |

Transition Metal-Catalyzed Syntheses of Allenes (e.g., Copper-Catalyzed Decarboxylative Coupling)

Transition metal catalysis offers a powerful and versatile platform for the synthesis of allenes, including allene carboxylic acids. researchgate.net

Copper-Catalyzed Reactions: A notable example is the copper-catalyzed decarboxylative coupling reaction of aryl alkynyl carboxylic acids with paraformaldehyde and dicyclohexylamine (B1670486) to produce terminal allenes. acs.orgacs.orgnih.govorganic-chemistry.org This method demonstrates good functional group tolerance. acs.orgacs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a copper alkynide, which then reacts with an imine intermediate to form a propargyl amine that is subsequently converted to the allene, with copper being crucial for both steps. acs.org Copper catalysts are also used in the coupling of N-tosylhydrazones with terminal alkynes to yield trisubstituted allenes. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective in various allene-forming reactions. For instance, the intramolecular arylative carboxylation of allenes with carbon dioxide, catalyzed by palladium, can construct 3-substituted indole-2-carboxylic acids. organic-chemistry.org Palladium-catalyzed reactions of 2-alkynyl carbonates with olefins lead to the formation of vinyl allenes. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the chemo-, regio-, and enantioselective allylation of pyridazinones with terminal allenes. acs.org

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating alkyne and allene systems towards nucleophilic attack. mdpi.com They can catalyze the cycloisomerization of γ-allenoic acids to form five-membered ring lactones. mdpi.com

| Catalyst Metal | Reaction Type | Reactants | Product | Reference(s) |

| Copper | Decarboxylative Coupling | Aryl alkynyl carboxylic acid, paraformaldehyde, dicyclohexylamine | Terminal allene | acs.orgacs.orgnih.govorganic-chemistry.org |

| Palladium | Intramolecular Arylative Carboxylation | Allene, CO2 | β,γ-Unsaturated carboxylic acid | organic-chemistry.org |

| Rhodium | Asymmetric Allylation | Pyridazinone, Terminal allene | N-allyl-1,2-diazinone | acs.org |

| Gold | Cycloisomerization | γ-Allenoic acid | Lactone | mdpi.com |

Chemo- and Regioselective Synthesis of Substituted Allene Carboxylic Acids

The selective synthesis of substituted allene carboxylic acids presents a significant challenge due to the multiple reactive sites in allene systems.

CuH-Catalyzed Hydrocarboxylation: A highly enantioselective copper hydride (CuH)-catalyzed hydrocarboxylation of allenes using a fluoroformate as the carboxylation reagent has been developed. nih.govchemrxiv.org This method allows for the synthesis of α-chiral carboxylic acids, including those with all-carbon quaternary centers, with exclusive branched regioselectivity. nih.govchemrxiv.org

Ruthenium-Catalyzed Alkoxycarbonylation: Ruthenium-catalyzed alkoxycarbonylation of terminal allenes can produce α,β-unsaturated esters with high conversion and chemo/regioselectivity. researchgate.net The use of specific N-ligands was found to be crucial for controlling the regioselectivity of the reaction. researchgate.net

Rhodium-Catalyzed Dimerization: An enantioselective rhodium-catalyzed dimerization of ω-allenyl carboxylic acids has been reported, providing a direct route to C2-symmetric macrodiolides. acs.org

Functionalization and Derivatization Strategies for this compound

Once this compound or its analogs are synthesized, the carboxylic acid moiety serves as a versatile handle for further chemical modifications, most commonly through esterification and amidation reactions.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo standard esterification and amidation reactions to produce a variety of derivatives. For example, 4-methylthis compound has been converted to its corresponding methyl ester by reaction with methanol. publish.csiro.au Similarly, 5,5-diphenyl-cis-penta-2,4-dienoic acid derivatives have been converted to amides. cfde.cloud The synthesis of 2,5-disubstituted-3-substituted methyl-penta-2,4-dienoic acid derivatives, including esters and amides, has also been described as intermediates for the production of thiophenes. epo.org

Cycloaddition Reactions Involving the Allene System (e.g., [2+1], [2+2], [2+3] Cycloadditions)

The unique electronic and structural nature of the allene moiety in this compound and its derivatives makes it a versatile substrate for various cycloaddition reactions. These reactions provide powerful tools for the construction of diverse carbocyclic and heterocyclic frameworks.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions of 5-arylpenta-2,4-dienoic acids, which can be considered vinylogous to this compound, have been explored. nih.govacs.org The use of a template, such as 1,8-dihydroxynaphthalene, can direct the photodimerization to yield mono [2+2] cycloaddition products with high regio- and diastereoselectivity. nih.govacs.org For instance, irradiation of template-bound dienoic acids can lead to the formation of syn-head-to-head cycloadducts selectively. nih.gov Strained allenes, like 1,2-cyclohexadiene, readily undergo [4+2] Diels-Alder reactions with dienes. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): The conjugated diene system within certain analogs of this compound, such as (E)-ethyl penta-2,4-dienoate (B1249696), allows them to participate in Diels-Alder reactions. This reactivity is fundamental for building cyclic structures. The intramolecular Diels-Alder reaction of a chiral propargylester prepared from 2,4-pentadienoic acid has been utilized in the asymmetric synthesis of natural products. nih.gov Theoretical studies have modeled the intramolecular [4+2] cycloaddition of buta-2,3-dienoic penta-2,4-dienylamide. researchgate.net

[3+2] Cycloadditions: (1H-Tetrazol-5-yl)-allenes, which are structurally related to allenoic acids, have been shown to undergo microwave-induced formal [3+2] cycloaddition reactions with aziridines to form tetrasubstituted pyrroles. researchgate.net Computational methods, such as density functional theory (DFT), can be used to predict the reactivity of compounds like (E)-ethyl penta-2,4-dienoate in [3+2] cycloadditions. These calculations help in understanding the regioselectivity, which is influenced by factors like the localization of the lowest unoccupied molecular orbital (LUMO).

Electrophilic and Nucleophilic Functionalization of the Allene Unit

The allene functionality in this compound and its esters is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized products.

Electrophilic Cyclization: Allene carboxylic acids and their esters are important precursors for the synthesis of medicinally relevant 2-(5H)-furanones. researchgate.net The cyclization of these allenes can be initiated by various electrophilic agents such as halogens, sulfonyl chlorides, and selenyl chlorides. researchgate.net For example, the reaction of 2,3-allenoates with phenylselenyl chloride (PhSeCl) in the presence of water can produce β-organoselenium substituted butenolides. researchgate.net The reaction proceeds through the formation of a seleniranium ion on the more electrophilic double bond, followed by the attack of the carbonylic oxygen. researchgate.net

Nucleophilic Attack: The conjugated system in compounds like (E)-ethyl penta-2,4-dienoate allows for nucleophilic substitution reactions, typically at the ester group. Furthermore, the reactivity of allenes allows for nucleophilic attack at the central carbon atom. For instance, the regioselective Tsuji-Trost pentadienylation of 3-allyltetronic acid involves a nucleophilic attack on the pentadienyl system. thieme-connect.com

Asymmetric Synthesis of Chiral this compound Enantiomers

The axial chirality of 1,3-disubstituted allenes like this compound presents a significant challenge and opportunity in stereoselective synthesis. Various strategies have been developed to access enantiomerically enriched or pure allenoic acids.

Chiral Auxiliary-Mediated Asymmetric Induction in Allene Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully applied to the synthesis of chiral allenes.

A notable example is the use of a chiral phosphorus ylide derived from (1R)-(-)-10-(phenylsulfonyl)isoborneol. uc.ptuc.pt The Wittig reaction of this ylide with ketenes, generated in situ from acid chlorides and triethylamine, leads to the selective synthesis of allenes with an (S) configuration at the axial chirality center. researchgate.netuc.ptuc.pt Conversely, using the (1S)-(+)-10-(phenylsulfonyl)isoborneol auxiliary yields allenes with the (R) configuration. researchgate.net The diastereomeric products can often be separated, and subsequent removal of the chiral auxiliary affords the enantiomerically enriched allenoic acid. uc.pt For example, the hydrolysis of (1R)-(-)-10-(phenylsulfonyl)isobornyl (S)-penta-2,3-dienoate provides (S)-penta-2,3-dienoic acid. uc.pt The absolute configuration of the resulting allenes has been confirmed by X-ray crystallography of the diastereomeric intermediates. researchgate.netuc.pt

Another approach involves the use of chiral oxazolidinones as auxiliaries, which are widely employed in stereoselective aldol (B89426) and alkylation reactions to set stereocenters that can later be elaborated into allenes. wikipedia.org The use of chiral alkaloids like cinchonidine (B190817) and cinchonine (B1669041) has also been reported for the resolution of racemic allenoic acids through the formation of diastereomeric salts. nih.gov

| Chiral Auxiliary | Reagents | Product Configuration | Reference |

| (1R)-(-)-10-(Phenylsulfonyl)isoborneol | Phosphorus ylide, ketene | (S)-Allenic ester | researchgate.netuc.ptuc.pt |

| (1S)-(+)-10-(Phenylsulfonyl)isoborneol | Phosphorus ylide, ketene | (R)-Allenic ester | researchgate.net |

| Cinchonidine/Cinchonine | Racemic allenoic acid | Resolution via diastereomeric salts | nih.gov |

Enantioselective Catalytic Methods for Allene Construction (e.g., Asymmetric Dearomatization)

Catalytic enantioselective methods offer a more atom-economical and efficient route to chiral allenes.

Palladium-catalyzed reactions have been prominent in this area. For instance, the asymmetrization of readily available racemic propargylic alcohols using a palladium catalyst in combination with a chiral ligand like (R)-(-)-DTBM-SEGPHOS can produce 1,3-disubstituted allenes with high enantiomeric excess. d-nb.info This method has been applied to the enantioselective total synthesis of natural products. researchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral phosphoric acids have been used to catalyze the dearomatization of β-naphthols via a 1,6-conjugated addition to in situ generated alkynyl 7-methylene-7H-indoles, yielding tetrasubstituted allenes with high enantioselectivity. researchgate.net Furthermore, a bifunctional catalyst has been developed for the intermolecular addition of nitroalkanes to activated enynes, providing an efficient route to trisubstituted 2,3-allenoates with excellent chemical and optical purity. researchgate.netacs.org

| Catalyst System | Reaction Type | Substrates | Product | Enantiomeric Excess (ee) | Reference |

| [Pd(π-cinnamyl)Cl)]2 / (R)-(-)-DTBM-SEGPHOS | Asymmetric alkylation | Allenyl acetate, diethyl malonate | 1,3-disubstituted allene | up to 69% | d-nb.info |

| Chiral Phosphoric Acid | Asymmetric dearomatization | β-Naphthols, α-(7-indolyl)methanols | Tetrasubstituted allenes | High | researchgate.net |

| Bifunctional Organocatalyst | Intermolecular addition | Nitroalkanes, activated enynes | Trisubstituted 2,3-allenoates | Excellent | researchgate.netacs.org |

Kinetic Resolution and Deracemization Techniques for Allene Carboxylic Acids

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer, both in enantiomerically enriched form.

A palladium-catalyzed kinetic resolution of racemic tertiary propargylic alcohols using a chiral ligand such as (R)-DTBM-SEGPHOS provides access to both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with excellent enantioselectivities. researchgate.netrsc.org This carboxylation reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netrsc.org Performing a second kinetic resolution on the unreacted alcohol can provide access to the other enantiomer of the allenoic acid. researchgate.net

Dynamic kinetic resolution (DKR) is an even more powerful technique where the slower-reacting enantiomer is continuously racemized, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Rhodium-catalyzed DKR of racemic internal allenes has been used to synthesize chiral allylated triazoles and tetrazoles with high enantiomeric excess. mdpi.com Chiral phosphoric acids have also been shown to promote DKR processes. rsc.org

The kinetic resolution of α-quaternary carboxylic acids, a challenging substrate class, has been achieved through bromolactonization catalyzed by chiral bifunctional sulfide (B99878) catalysts. researchgate.netnii.ac.jp

| Method | Catalyst/Reagent | Substrate | Products | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution (Carboxylation) | Pd((R)-DTBM-SEGphos)Cl2 | Racemic tertiary propargylic alcohols | Optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids | up to >99% | rsc.org |

| Dynamic Kinetic Resolution | [Rh(COD)Cl]2 / (R,R)-DIOP | Racemic internal allenes, benzotriazole | N-allylated triazoles | up to 95% | mdpi.com |

| Kinetic Resolution (Bromolactonization) | Chiral bifunctional sulfide | α-allyl-α-propargyl carboxylic acids | Enantioenriched bromolactones | - | researchgate.net |

Reactivity and Mechanistic Investigations of Penta 2,3 Dienoic Acid

Electrophilic Additions to the Allene (B1206475) System of Penta-2,3-dienoic Acid

The allene moiety in this compound features two double bonds with different electronic characteristics, influencing the regioselectivity of electrophilic attacks. nih.gov The central sp-hybridized carbon atom is a key site for initial electrophilic interaction. mdpi.comencyclopedia.pub

Mechanistic Pathways of Protonation and Hydroaddition

The protonation of allenic systems, including this compound, typically occurs at the central sp-hybridized carbon atom. This leads to the formation of a vinyl cation intermediate. The stability of this cation influences the subsequent reaction pathway. In the case of this compound, protonation at C3 would lead to a carbocation at C2 or C4.

In the presence of mineral acids, allenic acids are known to undergo lactonization. For this compound, acid-catalyzed hydration would likely proceed via protonation of the C2-C3 double bond, which is activated by the electron-withdrawing carboxylic acid group. Subsequent attack by water on the resulting carbocation would lead to the formation of a β-keto acid, which could then cyclize to form a lactone.

Regioselectivity and Stereoselectivity in Halogenation and Pseudohalogenation Reactions

Halogenation and pseudohalogenation reactions of allenoic acids are powerful methods for the synthesis of substituted lactones, often with high stereoselectivity. These reactions proceed through electrophilic attack on the allene system.

Iodolactonization: The reaction of allenoic acids with iodine is a well-studied process that typically yields iodinated lactones. For α,β-unsaturated allenoic acids like this compound, the electrophilic addition of iodine is expected to occur at the more electron-rich C3-C4 double bond. However, studies on related allenoates show that cyclization can be directed to either the α,β- or β,γ-double bond depending on the reaction conditions and substitution pattern. researchgate.net

In the case of 4,5-allenoic acids, iodolactonization with I2 has been shown to produce 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones with high stereoselectivity. nih.gov The mechanism is believed to involve the formation of a cyclic iodonium (B1229267) ion intermediate. The stereochemical outcome can be influenced by the use of different iodine sources, such as N-iodosuccinimide (NIS), and the presence of bases like Cs2CO3. nih.gov The development of enantioselective iodolactonization reactions of allenoic acids often involves the use of chiral catalysts to control the stereochemistry of the resulting lactones. rsc.org

The general mechanism for the iodolactonization of an allenoic acid involves the initial attack of the electrophilic iodine on the allene, followed by intramolecular cyclization by the carboxylic acid group. This process, known as halolactonization, is a common strategy for the synthesis of various lactones. nih.govdntb.gov.uarsc.org

| Reagent | Substrate Type | Product | Stereoselectivity | Reference |

| I₂ | 4,5-Allenoic acids | 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones | High Z-selectivity | nih.gov |

| NIS, Cs₂CO₃ | Axially optically active 4,5-allenoic acids | Optically active 5-(1'-iodo-1'(Z/E)-alkenyl)-4,5-dihydro-2(3H)-furanones | Lower Z/E selectivity | nih.gov |

| I₂ with trisimidazoline catalyst | Allenoic acids | Enantioenriched iodolactones | Good enantioselectivity | rsc.org |

| PhSeCl, H₂O | Methyl 2,3-butadienoate | Methyl 4-chloro-3-phenylselanylbut-2(Z)-enoate | Good Z-selectivity | researchgate.net |

Nucleophilic Additions to this compound Derivatives

The electron-withdrawing nature of the carboxyl group in this compound and its esters renders the allene system susceptible to nucleophilic attack. These reactions can proceed via direct addition to one of the double bonds or through a conjugate addition mechanism.

Addition of Organometallic Reagents (e.g., Grignard, Organolithium)

The addition of strong nucleophiles like Grignard and organolithium reagents to α,β-unsaturated carbonyl compounds can occur in either a 1,2- (direct) or 1,4- (conjugate) fashion. saskoer.cadalalinstitute.com In the case of this compound esters, the allene system provides additional sites for nucleophilic attack.

While specific studies on this compound are limited, research on α-allenyl esters shows that they undergo coupling reactions with Grignard reagents in the presence of an iron catalyst to form 1,3-dienes. nih.gov The reaction likely proceeds through an S_N2' pathway.

The addition of organocuprates, which are softer nucleophiles, to allenic esters is a well-established method for the synthesis of functionalized allenes and is discussed in the following section. The use of organolithium compounds in copper-catalyzed 1,6-additions to enynoates to form allenic compounds has also been reported, highlighting the versatility of organometallic reagents in allene chemistry. uu.nl

Michael-Type Additions and Conjugate Processes on the Allene System

Michael or conjugate addition is a key reaction of activated allenes, including allenoates. makingmolecules.comorganic-chemistry.org Nucleophiles add to the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate.

Phosphine-catalyzed Michael additions of carbon nucleophiles, such as arylcyanoacetates, to allenoates have been developed, yielding β-addition products with a quaternary center. rsc.org This regioselectivity is notable as phosphine (B1218219) catalysis with allenoates typically leads to γ-addition. rsc.orgnih.gov

The conjugate addition of various nucleophiles, including β-ketoesters and glycine (B1666218) imine derivatives, to electron-deficient allenes can be achieved with high enantioselectivity using chiral phase-transfer catalysts. nih.gov These reactions provide access to optically active β,γ-unsaturated carbonyl compounds.

Copper-catalyzed functionalization of allenic esters with dialkylzincs in the presence of ketones leads to the formation of δ-lactones with excellent enantioselectivity. rsc.org This multicomponent coupling proceeds through the carbocupration of the allene to form an allyl copper intermediate. rsc.org

| Nucleophile | Catalyst/Conditions | Substrate | Product Type | Selectivity | Reference |

| Arylcyanoacetates | Phosphine | Allenoates | β-Adducts with quaternary center | Excellent yields | rsc.org |

| β-Ketoesters | Chiral quaternary ammonium (B1175870) salts (phase-transfer) | Allenic ketones/esters | β,γ-Unsaturated carbonyl compounds | High diastereo- and enantioselectivity (90-96% ee) | nih.gov |

| Glycine imine derivatives | Chiral quaternary ammonium salts (phase-transfer) | Allenic ketones/esters | α-Vinyl-substituted α-amino acid derivatives | High yields, 60-88% ee | nih.gov |

| Dialkylzincs, Ketones | Copper/chiral phosphine | Allenic esters | δ-Lactones | Excellent enantioselectivity | rsc.org |

Rearrangement Reactions Involving this compound and its Derivatives

Allenic systems are prone to various rearrangement reactions, often driven by the formation of more stable conjugated systems. These rearrangements can be initiated by acid, base, or heat.

Acid-Catalyzed Rearrangements: Acid-mediated rearrangements of allenes typically proceed through the protonation of the central sp-hybridized carbon, leading to a carbocation intermediate that can rearrange to a thermodynamically more stable 1,3-diene. mdpi.comencyclopedia.pub For an allenic acid like this compound, acid catalysis could facilitate its isomerization to a conjugated dienoic acid.

Base-Catalyzed Rearrangements: Base-catalyzed rearrangements of allenic carbonyl compounds can lead to the formation of conjugated dienoic esters. encyclopedia.pub The sodium salts of pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids have been shown to interconvert upon heating in aqueous sodium hydroxide, indicating that these isomers can exist in equilibrium under basic conditions. researchgate.net

Sigmatropic Rearrangements: The allenoate-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that allows for the stereoselective synthesis of β-amino-α,β,γ,ζ-unsaturated esters from allenoate esters and allylic amines. princeton.edu This reaction can be catalyzed by Lewis acids and Brønsted acids. princeton.eduresearchgate.netacs.org The rearrangement of allenic alcohols via a rsc.orgrsc.org-sigmatropic shift to produce 1,3-diene-2-ol sulfonates is also a known transformation. rsc.org Furthermore, rsc.orgrsc.org-sigmatropic rearrangements of propargylic and allenic sulfonium (B1226848) ylides provide another route to functionalized allenes and butadienes. researchgate.net

| Rearrangement Type | Catalyst/Conditions | Substrate Type | Product Type | Reference |

| Acid-Catalyzed | Acid (e.g., HCl, PTSA) | Allenes | 1,3-Dienes | mdpi.comencyclopedia.pub |

| Base-Catalyzed | Base (e.g., NaOH) | Allenic acids | Conjugated dienoic acids | researchgate.net |

| Allenoate-Claisen | Lewis or Brønsted acid | Allenoate esters, allylic amines | β-Amino-α,β,γ,ζ-unsaturated esters | princeton.eduacs.org |

| rsc.orgrsc.org-Sigmatropic | Sulfonic acids | Allenic alcohols | 1,3-Diene-2-ol sulfonates | rsc.org |

| rsc.orgrsc.org-Sigmatropic | Base | Propargylic/Allenic sulfonium salts | Functionalized allenes/butadienes | researchgate.net |

Allene-Alkyne Isomerizations and Propyne-Allene Rearrangements

The relationship between allenes and their alkyne isomers is a classic example of prototropic rearrangement, where the position of a proton and a double bond are interchanged. In the case of this compound, it exists in a dynamic equilibrium with its acetylenic isomers, pent-2-ynoic acid and pent-3-ynoic acid.

This isomerization is most prominently observed under basic conditions. A mechanistic study by Bushby and Whitham demonstrated that the sodium salts of pent-2-ynoic acid, this compound, and pent-3-ynoic acid are interconverted when heated in aqueous sodium hydroxide. mdpi.comresearchgate.net The process is believed to proceed through carbanionic intermediates, where a proton is abstracted from the carbon adjacent to the unsaturated system, followed by reprotonation at a different position. mdpi.com

The equilibrium mixture composition is influenced by the relative thermodynamic stabilities of the isomers. For the C5 system, heating the sodium salts results in an equilibrium mixture that contains significant amounts of the β,γ-acetylenic isomer (pent-3-ynoic acid). researchgate.net The isomerization can be initiated from any of the three isomers, highlighting the reversible nature of the base-catalyzed proton transfers. mdpi.com

Table 1: Isomers in Base-Catalyzed Equilibrium

| Compound Name | Structure | Isomer Type |

|---|---|---|

| Pent-2-ynoic acid | CH₃−C≡C−COOH | α,β-Acetylenic acid |

| This compound | CH₃−CH=C=CH−COOH | α,β-Allenic acid |

This table outlines the key isomers of the C5 carboxylic acid system that interconvert under basic conditions.

Sigmatropic Shifts and Electrocyclic Reactions Involving Allene Systems

Pericyclic reactions, which proceed via a cyclic transition state, are fundamental to organic chemistry, and the allene moiety of this compound can participate in such transformations.

Sigmatropic Rearrangements: These intramolecular reactions involve the migration of a σ-bond across a π-electron system. wikipedia.org While specific studies on this compound are not abundant, the reactivity of analogous systems provides significant insight.

orgsyn.orgorgsyn.org Shifts: The Claisen and Cope rearrangements are classic orgsyn.orgorgsyn.org sigmatropic shifts. wikipedia.org The Ireland-Claisen rearrangement, for instance, transforms allyl esters into γ,δ-unsaturated carboxylic acids via a orgsyn.orgorgsyn.org shift, demonstrating a pathway from an oxygen-linked system to a carboxylic acid. libretexts.org Similarly, the Carroll rearrangement converts β-keto allyl esters into γ,δ-unsaturated ketones, which can be seen as precursors to related carboxylic acids. uh.edu In some gold-catalyzed reactions, a proposed mechanism involves a orgsyn.orgorgsyn.org-rearrangement of a propargyl ester to form a carboxyallene intermediate, which subsequently undergoes further reaction. msu.edumasterorganicchemistry.com

orgsyn.orgnih.gov Shifts: The orgsyn.orgnih.gov-Wittig rearrangement is another important sigmatropic reaction, typically involving the conversion of deprotonated allyl ethers into homoallylic alcohols. nih.govchemtube3d.com This type of rearrangement features a five-membered cyclic transition state and is synthetically valuable for creating specific olefin geometries and transferring chirality. chemtube3d.com

Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. rsc.org The allene group can actively participate in these transformations. For example, theoretical studies on vinylallene show its capability to undergo electrocyclic ring closure. lboro.ac.uk The activation energy for such processes is influenced by the interactions of the allene's π-orbitals. lboro.ac.uk Natural product synthesis often leverages cascades of electrocyclic reactions, where the number of π-electrons (e.g., 4π, 6π, 8π) dictates the stereochemical outcome (conrotatory or disrotatory) according to the Woodward-Hoffmann rules. encyclopedia.pubthieme-connect.de

Acid-Catalyzed and Thermal Rearrangements of Allene Carboxylic Acids

The allene core of this compound is susceptible to rearrangement under both acidic and thermal conditions, typically leading to the formation of more thermodynamically stable conjugated dienes. researchgate.netnih.gov

Acid-Catalyzed Rearrangements: The general mechanism for the acid-catalyzed isomerization of allenes involves the protonation of the central sp-hybridized carbon. nih.gov This generates a resonance-stabilized vinyl cation intermediate. Subsequent deprotonation from a carbon adjacent to the newly formed carbocation center leads to the formation of a conjugated 1,3-diene. For this compound, this would be expected to yield a 2,4-dienoic acid. The reaction's scope is often dependent on the stability of the carbocation intermediate; substrates with substituents that can stabilize this cation tend to rearrange more readily. researchgate.net

Thermal Rearrangements: Thermal isomerization of allenes to 1,3-dienes can also occur, sometimes driven by trace acidic impurities in the reaction vessel. researchgate.netnih.gov In studies of tetramethylallene, it was observed that heating in an unwashed or acid-treated vessel led to rapid rearrangement to the corresponding 1,3-diene, whereas in a base-treated vessel, dimerization was the dominant pathway. nih.gov This suggests that true thermal rearrangement may compete with acid-catalyzed pathways unless conditions are carefully controlled. For this compound, heating could potentially lead to isomerization to the conjugated penta-2,4-dienoic acid, driven by the formation of a more stable, extended π-system.

Transition Metal-Catalyzed Transformations of this compound

Transition metals are powerful tools for activating the allene functionality, enabling a host of transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are particularly versatile in promoting reactions of allenes and dienoic acids.

Cyclizations: Palladium-catalyzed intramolecular reactions of allenes are effective for constructing cyclic compounds. For instance, the intramolecular arylative carboxylation of allenes containing an aryl halide has been developed. nih.govlboro.ac.uk This reaction proceeds via a nucleophilic η¹-allylethylpalladium intermediate which then reacts with CO₂ to form β,γ-unsaturated carboxylic acids. nih.govlboro.ac.uk

Cross-Coupling Reactions: Dienoic acids and their derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions. While many cross-coupling reactions require prefunctionalized partners, methods such as the Heck reaction allow for the arylation of conjugated dienes. nih.gov Furthermore, the synthesis of conjugated dienoic esters has been achieved with high stereoselectivity using palladium-catalyzed Negishi and Suzuki couplings. Decarboxylative coupling reactions, where a carboxylic acid is coupled with an electrophile with the extrusion of CO₂, represent another important class of Pd-catalyzed transformations. uh.edu

Gold- and Silver-Catalyzed Activation of Allene Functionality

Gold and silver, being soft and carbophilic Lewis acids, readily activate the π-bonds of allenes, making them susceptible to nucleophilic attack and subsequent transformations. researchgate.netthieme-connect.de

Silver Catalysis: Silver(I) salts are effective catalysts for various reactions involving allenes. This includes intramolecular aminofluorination to produce fluorinated pyrroles and the addition of oxygen and nitrogen nucleophiles to form heterocycles. encyclopedia.pub The ability of silver to coordinate with a variety of ligands allows for the development of asymmetric transformations. thieme-connect.de

Gold Catalysis: Homogeneous gold(I) catalysis is a powerful method for activating alkynes and allenes toward nucleophiles. Gold catalysts can induce domino reactions, where an initial activation of the allene leads to a cascade of bond-forming events. For example, gold-catalyzed cycloisomerization of enynes often proceeds through allene intermediates formed via orgsyn.orgorgsyn.org-sigmatropic rearrangements of propargylic esters. msu.edumasterorganicchemistry.com The electronic properties of the ancillary ligands on the gold catalyst can significantly influence the reaction pathway and regioselectivity.

Table 2: Catalytic Systems for Allene Activation

| Metal | Catalyst Type | Typical Transformations |

|---|---|---|

| Palladium | Pd(0), Pd(II) | Cross-Coupling, Cyclization, Carboxylation |

| Gold | Au(I), Au(III) | Cycloisomerization, Nucleophilic Addition, Rearrangements |

This table summarizes common transition metals and the types of reactions they catalyze with allene substrates.

Carboxylation of Allenes with CO₂

The direct incorporation of carbon dioxide (CO₂) as a C1 building block is a highly desirable transformation from a green chemistry perspective. Allenes have proven to be suitable substrates for such carboxylation reactions.

Palladium-Catalyzed Carboxylation: An efficient method for the palladium-catalyzed intramolecular arylative carboxylation of allenes with CO₂ at atmospheric pressure has been developed. nih.govlboro.ac.uk This reaction utilizes a palladium catalyst with a phosphine ligand and ZnEt₂ as an additive, yielding β,γ-unsaturated carboxylic acids. nih.gov Mechanistic studies point to the formation of key palladium intermediates that are competent for reacting with CO₂. orgsyn.org

Copper-Catalyzed Carboxylation: Copper catalysts can also be employed for the hydrocarboxylation of allenes. mdpi.com In these systems, an allene typically undergoes hydroalumination followed by the carboxylation of the resulting allylaluminum intermediate. mdpi.com Another copper-catalyzed approach involves the reaction of allenes with a hydrosilane and CO₂ to produce homoallyl alcohols after a reductive carboxylation sequence.

Electrochemical Carboxylation: Electrochemical methods provide an alternative, transition-metal-free approach to carboxylation. The electrochemical cross-electrophile coupling of allenoates with CO₂ has been shown to produce both mono- and dicarboxylation products.

Stereochemistry and Chirality in Penta 2,3 Dienoic Acid Systems

Axial Chirality of the Allene (B1206475) Moiety in Penta-2,3-dienoic Acid

The chirality of this compound arises not from a stereocenter, but from the axial chirality of the allene moiety. wikipedia.org The central carbon of the C=C=C allene unit is sp-hybridized, while the two terminal carbons are sp²-hybridized. lscollege.ac.inchemistrysteps.com This bonding arrangement dictates a linear geometry for the three carbon atoms of the allene group. lscollege.ac.in Crucially, the planes containing the substituents on the terminal carbons are twisted 90° relative to each other. lscollege.ac.in

For an allene to be chiral, each of the two terminal carbon atoms must be bonded to two different substituents. chemistrysteps.com In the case of this compound, the substituents on one terminal carbon are a hydrogen atom and a carboxyl group (-COOH), while on the other terminal carbon, they are a hydrogen atom and a methyl group (-CH3). This substitution pattern removes any plane of symmetry from the molecule, rendering it non-superimposable on its mirror image and therefore chiral. chemistrysteps.com This type of chirality, where the molecule lacks a chiral center but is chiral due to its elongated, non-planar arrangement of substituents around an axis, is termed axial chirality. wikipedia.org The prediction of chirality in allenes dates back to 1875 by Jacobus Henricus van 't Hoff, though it was not experimentally confirmed until 1935. lscollege.ac.in

The first allene to be synthesized, in 1887, was in fact penta-2,3-dienedioic acid, a related dicarboxylic acid. wikipedia.org However, its correct structure as an allene was not identified until 1954. wikipedia.org

Determination of Absolute Configuration in Allene Carboxylic Acids

Determining the absolute configuration (R or S) of chiral allenes like this compound is crucial for understanding their properties and reactivity. The Cahn-Ingold-Prelog (CIP) priority rules are adapted for molecules with axial chirality. chemistrysteps.com To assign the configuration, one views the molecule along the C=C=C axis. chemistrysteps.com The substituents on the front carbon are ranked, with the higher-priority group being #1 and the lower-priority group being #2. Then, the substituents on the back carbon are considered, with the higher-priority group being #3. chemistrysteps.com The configuration is then assigned based on the direction of the curve from substituent #1 to #2 to #3.

Several experimental and computational methods are employed to determine the absolute configuration of allene carboxylic acids:

X-ray Crystallography: This technique provides an unambiguous determination of the absolute stereochemistry of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.netresearchgate.net For instance, the structure of 10-phenylsulfonylisobornyl (S)-penta-2,3-dienoate was determined by X-ray crystallography. uc.pt

Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, has emerged as a powerful tool for determining absolute configuration in solution. researchgate.net For many allenes, the VCD signal of the asymmetric C=C=C stretch (around 1950 cm⁻¹) directly correlates with the absolute configuration, being positive for the S configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures the differential absorption of left and right circularly polarized ultraviolet light, is another chiroptical technique used for stereochemical assignment. uc.pt The combination of ECD and VCD spectra with quantum mechanical calculations provides a robust method for determining the absolute configuration of chiral molecules. researchgate.net

Mosher's Method: This NMR-based method can be used to determine the absolute configuration of chiral alcohols and amines, and by extension, can be applied to derivatives of allene carboxylic acids. researchgate.net The advanced Mosher's method has been successfully used to determine the absolute configuration of complex natural products containing dienoic acid moieties. researchgate.netatamanchemicals.com

Lowe-Brewster Rule: This empirical rule provides a way to predict the sign of the optical rotation for chiral allenes based on the polarizability of the substituents. uc.ptscribd.com For example, according to this rule, the (S)-penta-2,3-dienoic acid is predicted to be dextrorotatory. uc.pt

Table 1: Methods for Determining Absolute Configuration of Allene Carboxylic Acids

| Method | Principle | State | Advantages | Limitations |

|---|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Solid | Unambiguous determination of 3D structure | Requires a suitable single crystal |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Solution | Powerful for determining absolute configuration in solution | Requires specialized instrumentation |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Solution | Complements VCD and provides information on electronic transitions | Can be complex to interpret without computational support |

| Mosher's Method | NMR analysis of diastereomeric esters or amides | Solution | Does not require crystallization | Requires derivatization and careful NMR analysis |

| Lowe-Brewster Rule | Empirical rule based on substituent polarizability | N/A | Simple prediction of optical rotation sign | Empirical and may not be universally applicable |

Influence of Stereochemistry on Reaction Pathways and Stereoselectivity

The axial chirality of this compound and its derivatives significantly influences their chemical reactivity and the stereochemical outcome of their reactions. The fixed spatial arrangement of the substituents around the allene axis dictates the accessibility of reagents to the reactive sites.

For instance, in intramolecular Diels-Alder reactions involving allene amides, the stereochemistry of the allene moiety can control the facial selectivity of the cycloaddition. researchgate.net Theoretical calculations, including DFT (B3LYP/6-31G), have been used to model the reaction paths and predict the stereochemical outcome of such reactions. researchgate.net

Furthermore, the stereochemistry of reactants can influence the stereoselectivity of reactions forming dienoic acid derivatives. In palladium-catalyzed cross-coupling reactions to synthesize conjugated dienoic esters, the stereochemistry of the starting materials and the reaction conditions can determine the stereoisomeric purity of the product. nih.goviupac.org For example, the synthesis of (2E,4E) and (2E,4Z) isomers of dienoic esters can be achieved with high stereoselectivity (≥98%). nih.gov

In photochemical [2+2] cycloaddition reactions of 5-arylpenta-2,4-dienoic acids, the use of a template can direct the reaction to produce a single regioisomer with high diastereoselectivity. nih.govacs.org The pre-organization of the dienoic acid molecules by the template controls the approach of the reacting double bonds, leading to a specific stereochemical outcome. nih.gov

Chiroptical Properties and Their Application in Stereochemical Analysis

Chiroptical properties, such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD), are invaluable for the stereochemical analysis of chiral allenes like this compound. These techniques are based on the differential interaction of chiral molecules with polarized light.

Optical Rotation: The ability of a chiral molecule to rotate the plane of polarized light is a fundamental chiroptical property. The sign and magnitude of the optical rotation can be used to characterize enantiomers. uc.pt

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of the molecule's stereochemistry. uc.pt For allenes, the CD spectrum provides information about the electronic transitions and can be used to assign the absolute configuration, often in conjunction with computational methods. uc.ptmdpi.com For bromoallenes, a positive Cotton effect in the VUVCD spectrum around 180-190 nm is indicative of the S configuration, while a negative Cotton effect suggests the R configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD spectroscopy provides stereochemical information from the vibrational transitions of a molecule. As mentioned earlier, the VCD signal of the asymmetric C=C=C stretching mode in allenes is a reliable indicator of their absolute configuration. researchgate.net

The combination of these chiroptical techniques with quantum mechanical calculations has become a powerful and widely used approach for the unambiguous assignment of the absolute configuration of chiral allenes in solution. researchgate.netresearchgate.net

Table 2: Chiroptical Properties and Their Application in Stereochemical Analysis of Allene Carboxylic Acids

| Property | Technique | Information Obtained | Application in Stereochemical Analysis |

|---|---|---|---|

| Optical Rotation | Polarimetry | Rotation of plane-polarized light | Characterization of enantiomers (dextro- or levorotatory) |

| Circular Dichroism (CD) | CD Spectroscopy | Differential absorption of circularly polarized UV-Vis light | Determination of absolute configuration, study of electronic structure |

| Vibrational Circular Dichroism (VCD) | VCD Spectroscopy | Differential absorption of circularly polarized infrared light | Determination of absolute configuration, conformational analysis |

Theoretical and Computational Studies of Penta 2,3 Dienoic Acid

Electronic Structure and Bonding Analysis of Penta-2,3-dienoic Acid

The defining characteristic of this compound is its system of cumulated double bonds, which dictates its electronic properties and bonding. The central carbon of the allene (B1206475) is sp-hybridized, while the two terminal carbons of the C=C=C unit are sp2-hybridized. wikipedia.orgnih.gov This arrangement results in a linear geometry for the three-carbon allenic core. wikipedia.org

Molecular Orbital Theory and Electron Density Distribution

The bonding in allenes can be described by a model of two orthogonal π-systems. wikipedia.orgmasterorganicchemistry.com This means the two π-bonds are perpendicular to each other, a consequence of the sp-hybridized central carbon and its two p-orbitals. lumenlearning.com This orthogonality prevents the delocalization of π-electrons across the entire C=C=C system in the same way as conjugated dienes. vaia.com

From a molecular orbital perspective, the two separate π-systems can be treated individually using Hückel theory, resulting in two degenerate bonding molecular orbitals and two degenerate antibonding molecular orbitals. stackexchange.com The electron density distribution in allenes is influenced by the substituents attached. In the case of this compound, the carboxylic acid group, being an electron-withdrawing group, will influence the charge distribution within the molecule. researchgate.net While unsubstituted allene is non-polar due to its symmetry, the presence of the carboxylic acid group in this compound introduces a dipole moment. wikipedia.orgvaia.com

Aromaticity and Antiaromaticity Considerations in Cyclic Allene Derivatives

While this compound itself is an acyclic molecule, the concept of aromaticity becomes relevant when considering its potential cyclic derivatives. Aromaticity is a property of cyclic, planar, and conjugated systems with a specific number of π-electrons, leading to enhanced stability. wikipedia.org Highly strained cyclic allenes have been generated and studied, where the allenic moiety is incorporated into a ring system. capes.gov.br

The stability and electronic structure of these cyclic allenes are influenced by the ring strain and the potential for the allenic system to participate in or disrupt cyclic conjugation. capes.gov.brnih.gov For instance, computational studies on heterocyclic allenes have explored how the heteroatom influences the geometry and aromatic character of the ring. capes.gov.br The introduction of an allene into a cyclic system can lead to interesting electronic phenomena, including Möbius aromaticity in certain twisted systems. nih.gov

Conformation and Conformational Dynamics of this compound

The three-dimensional arrangement of atoms in this compound is determined by rotations around its single bonds.

Rotational Barriers and Energy Minima Calculations

The rotation around the single bonds in molecules is associated with an energy barrier. For allenes, the rotation of the substituent groups at the terminal carbons has a significant energy barrier, though it is lower than the barrier for rotation around a C=C double bond. masterorganicchemistry.com Theoretical calculations are crucial for determining these rotational barriers and identifying the most stable conformations (energy minima). For instance, studies on similar molecules like formic acid and acetic acid have used computational methods to calculate rotational barriers. acs.org

In this compound, rotation around the C2-C(OOH) bond would be a key conformational feature. The most stable conformation would likely involve specific orientations of the carboxylic acid group relative to the allenic plane to minimize steric hindrance and optimize electronic interactions.

Influence of Solvation and Substituents on Allene Conformation

The conformation of a molecule can be significantly influenced by its environment. Solvation, the interaction of a solute with solvent molecules, can alter the relative energies of different conformers. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. nih.govrsc.org For this compound, a polar solvent like water would likely stabilize conformations where the polar carboxylic acid group can effectively hydrogen bond with the solvent.

Substituents have a profound impact on the conformation of allenes through both steric and electronic effects. numberanalytics.com Electron-donating groups tend to favor non-planar conformations, while π-acceptor groups can lead to more planar arrangements. researchgate.net The carboxylic acid group in this compound, as an electron-withdrawing group, will influence the conformational preferences.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For allenic systems, it provides insights into the transition states and intermediates that govern the reaction's outcome.

Theoretical studies on the cycloaddition reactions of allenes have proposed concerted asynchronous mechanisms as being energetically favorable. nih.govvu.nl Density Functional Theory (DFT) calculations are frequently employed to explore the reaction mechanisms of allenes, including cycloadditions and other transformations. mdpi.comd-nb.infonih.govacs.org For example, the mechanism of the [3+2] cycloaddition of nitrones with strained allenes has been studied using DFT, revealing a non-concerted two-stage one-step mechanism. rsc.orgresearchgate.net

In the context of this compound, computational studies could elucidate the mechanisms of reactions such as its participation in Diels-Alder reactions or other pericyclic processes. mdpi.com For instance, computational modeling of the decarboxylative coupling of dienoic acids has been used to support proposed reaction pathways by examining the Highest Occupied Molecular Orbital (HOMO) of transition states. d-nb.infobeilstein-journals.org Similarly, the mechanism of gold(I)-catalyzed hydroamination of allenes has been investigated through computational studies, suggesting an "outersphere" mechanism. nih.gov These computational approaches provide a molecular-level understanding of the reactivity of this compound.

Transition State Characterization and Energy Barrier Determinations

The reactivity of allenes, including this compound, is often explored through cycloaddition reactions. escholarship.org Computational methods, particularly density functional theory (DFT), are instrumental in characterizing the transition states of these reactions and determining the associated energy barriers. nih.govnih.gov This information is crucial for understanding whether a reaction proceeds through a concerted or a stepwise mechanism. escholarship.orgresearchgate.net

For instance, in Diels-Alder reactions involving an allene dienophile, both concerted and stepwise radical pathways can be examined. escholarship.org Computational studies on the reaction of allene with butadiene have revealed a single ambimodal transition state that can lead to either a concerted (4+2) cycloaddition product or a diradical intermediate. escholarship.orgresearchgate.net In contrast, the reaction with benzene (B151609) favors a concerted mechanism via a distinct transition state, with a higher energy barrier for the stepwise pathway. escholarship.orgresearchgate.net

Similarly, in 1,3-dipolar cycloadditions, the calculation of activation barriers for pathways leading to different isomeric products is a common strategy to predict the major product, as these reactions are typically under kinetic control. nih.govmdpi.com The quantitative prediction of isomer ratios is challenging, as it requires high accuracy in the calculated energy barriers (a difference of just 1.6 kcal/mol can lead to a 1:9 isomer ratio at 70 °C). nih.gov Nevertheless, DFT calculations have shown semi-quantitative agreement with experimental findings for the site- and regioselectivity of such reactions. nih.govnih.gov

In the context of this compound, these computational approaches would allow for the detailed investigation of its participation in various pericyclic reactions. By locating the transition state structures and calculating their energies, one could predict the feasibility of a reaction and the likely mechanistic pathway.

Density Functional Theory (DFT) and Ab Initio Calculations for Allene Reactivity Prediction

Density functional theory (DFT) and ab initio methods are workhorses in the computational study of allene reactivity. rsc.org These methods provide a framework for understanding the electronic structure and, consequently, the chemical behavior of allenes. nih.govnih.gov

One powerful application is the use of conceptual DFT, which employs reactivity indices derived from the electron density to predict reaction outcomes. nih.gov Global reactivity indices such as electronic chemical potential (μ), hardness (η), softness (S), electrophilicity (ω), and nucleophilicity (N) can be used to compare the reactivity of different reactants. nih.gov Local reactivity indices, like the Fukui function (f±) and local softness (s), pinpoint the most reactive sites within a molecule, allowing for the prediction of regioselectivity. nih.gov This approach has been successfully applied to various 1,3-dipolar cycloadditions involving allenes. nih.gov

For this compound, the presence of both an allene and a carboxylic acid moiety offers multiple reactive sites. DFT calculations could predict whether a reaction is more likely to occur at the C2=C3 or C3=C4 double bond and how the electron-withdrawing nature of the carboxyl group influences the reactivity of the allene system. For example, in reactions with electron-rich dienes, Frontier Molecular Orbital (FMO) theory, often rationalized through DFT calculations, can predict the regioselectivity based on the electronic character of the interacting orbitals. nih.gov

Furthermore, DFT calculations are crucial in studying metal-catalyzed reactions of allenes. For instance, in the Rh-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes, DFT has been used to elucidate the reaction mechanism, from the initial coordination of the rhodium catalyst to the final product formation, and to understand the origins of stereoselectivity. rsc.org The calculated activation free-energy barrier for such a reaction was found to be 32.1 kcal mol−1. rsc.org

Computational Prediction of Regio- and Stereoselectivity in Allene Transformations

Computational chemistry offers robust methods for predicting the regio- and stereoselectivity of reactions involving allenes. nih.govnih.gov This is particularly valuable as the unsymmetrical nature of many substituted allenes, like this compound, can lead to multiple isomeric products.

In cycloaddition reactions, the regioselectivity is often determined by the electronic properties of the allene and the reacting partner. DFT calculations can model the transition states for all possible regioisomeric pathways, and the pathway with the lowest activation energy is predicted to be the major one. nih.govacs.org This has been successfully applied to the cycloaddition of arylazides to substituted allenes, where DFT calculations achieved semiquantitative agreement with experimental results. nih.govnih.gov The distortion/interaction model, a tool used in conjunction with DFT, can further explain the origins of observed regiochemistry by analyzing the orbital interactions in the transition state. scispace.com

For photochemical cycloadditions, such as that of allene to cyclopentenone, theoretical studies have been used to examine the regioselectivity by determining the energies and geometries of the triplet transition states leading to different 1,4-biradical intermediates. acs.org Such calculations predicted that the biradicals formed by addition to the central carbon of the allene are significantly lower in energy. acs.org

In metal-catalyzed reactions, the choice of metal can be a deciding factor in selectivity. Computational studies on the [2+2+1] cyclocarbonylation of allenes have shown that the geometry of the metal catalyst in the transition state controls which double bond of the allene reacts. nih.gov For example, a rhodium catalyst with a distorted square planar geometry favors coordination to the distal double bond, while a molybdenum catalyst with a distorted trigonal bipyramidal geometry favors the proximal double bond. nih.gov

The stereoselectivity of allene reactions can also be predicted computationally. For instance, DFT studies on the Diels-Alder reactions of strained azacyclic allenes have correctly predicted the observed diastereoselectivities, which arise from concerted asynchronous endo transition states. scispace.com

Spectroscopic Property Prediction and Interpretation Using Computational Models (for mechanistic insights, not basic identification)

Computational models are not only used to predict reactivity but also to predict and interpret spectroscopic properties. This can provide crucial insights into reaction mechanisms and help in the characterization of transient intermediates.

Vibrational Frequency Calculations for Mechanistic Signatures

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational methods can calculate the vibrational frequencies and intensities of molecules, which can then be compared with experimental spectra. acs.orgresearchgate.net

For allenes, resonance Raman spectra can be significantly perturbed by the presence of the allene group. acs.org Quantum chemical calculations can satisfactorily explain these perturbations, for instance, by modeling the gain in Raman intensity of the C=C antisymmetric stretching mode. acs.org

In the context of reaction mechanisms, vibrational frequency calculations are essential for confirming that a calculated stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). The nature of the imaginary frequency in a transition state corresponds to the motion of the atoms along the reaction coordinate.

Furthermore, by calculating the vibrational spectra of proposed reaction intermediates, one can compare them with experimentally observed spectra to either support or refute their existence. This is particularly useful for studying short-lived species that are difficult to isolate and characterize by other means.

Chemical Shift Predictions for Elucidating Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become increasingly reliable for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgrsc.org The accuracy of these predictions is often sufficient to distinguish between different possible isomeric structures. researchgate.net

For allenes and related cumulenes, DFT calculations at the MPW1PW91/6-311+G(2d,p) level have been shown to satisfactorily reproduce the 13C NMR shielding tensor components. acs.org These calculations can explain the large differences in shielding observed for the carbons in these systems. acs.org

The ability to predict NMR spectra is invaluable for identifying reaction intermediates. For example, in the azide-allene dipolar cycloaddition, 1H-NMR evidence for a methylene-1,2,3-triazoline intermediate was supported by computational findings, reinforcing the proposed reaction mechanism. nih.govnih.gov If a reaction involving this compound were to proceed through a transient intermediate, DFT calculations of the expected 1H and 13C NMR chemical shifts of this intermediate could guide the experimental search for its spectroscopic signature.

By comparing the calculated NMR parameters of various potential intermediates with experimental data, it is possible to identify the species present in the reaction mixture, thereby providing direct evidence for a particular reaction pathway.

Applications of Penta 2,3 Dienoic Acid in Organic Synthesis

Penta-2,3-dienoic Acid as a Building Block for Heterocyclic Compounds

The inherent reactivity of the allene (B1206475) group in this compound and its derivatives makes it an excellent starting material for the synthesis of various heterocyclic systems. The ability of the allene to undergo cyclization reactions under different conditions provides access to a variety of ring structures.

The cyclization of 2,3-allenoic acids, including this compound, is a powerful method for the synthesis of substituted furan-2(5H)-ones, which are core structures in many biologically active compounds. Transition metal catalysis has been instrumental in achieving these transformations efficiently and selectively.

Rhodium-catalyzed cyclization of 2,3-allenoic acids in the presence of 2,3-allenols leads to the formation of 2(5H)-furanone skeletons. uchicago.edu This reaction proceeds through a coupling cyclization mechanism, affording highly functionalized furanone products. Similarly, palladium acetate-catalyzed cyclization of 2,3-allenoic acids in the presence of simple allenes yields 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives. nih.gov A key step in this process is the cyclic oxypalladation of the allenoic acid to form a furanonyl palladium intermediate, which is then trapped by another allene molecule. nih.gov High efficiency of chirality transfer has been observed in these reactions when optically active 2,3-allenoic acids are used, indicating a highly stereoselective anti-oxypalladation process. nih.gov

While direct synthesis of pyrroles from this compound via allene cyclization is less commonly reported, the general reactivity of allenes in cycloaddition reactions suggests potential pathways. nih.gov For instance, allenes can participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocycles. uchicago.edu Further research in this area could lead to novel methods for pyrrole (B145914) synthesis starting from this compound derivatives.

The table below summarizes the types of heterocyclic systems synthesized from 2,3-allenoic acids and the catalysts employed.

| Heterocyclic System | Catalyst/Reagent | Reaction Type | Ref. |

| 2(5H)-Furanones | [Cp*RhCl2]2 | Coupling Cyclization | uchicago.edu |

| 4-Substituted furan-2(5H)-ones | Pd(OAc)2 | Cyclization/Trapping | nih.gov |

The carboxylic acid functionality of this compound provides a direct handle for the synthesis of lactones (cyclic esters) and lactams (cyclic amides). These structural motifs are prevalent in a vast array of natural products and pharmaceuticals. nih.gov

The synthesis of γ-lactones can be achieved through various methods, including the stereoselective lactonization of allenes catalyzed by Au(I) complexes. researchgate.net While not specific to this compound, this methodology highlights the potential for converting allenic acids into valuable lactone products. The reaction can proceed under mild conditions in an aqueous/surfactant medium, offering a green alternative to traditional methods. researchgate.net Furthermore, the oxidation of allenic acids with reagents like dimethyldioxirane (B1199080) (DMDO) can lead to the formation of functionalized lactones through allene epoxidation.

The synthesis of lactams from this compound would typically involve the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. The reactivity of the allene moiety can be harnessed to facilitate this ring-closure. For instance, transition-metal catalyzed amination of allenes can lead to the formation of nitrogen-containing heterocycles. nih.gov

The following table provides an overview of general methods for lactone and lactam synthesis that could be applicable to this compound derivatives.

| Heterocycle | General Method | Key Features | Potential Application to this compound |

| γ-Lactones | Au(I)-catalyzed stereoselective lactonization of allenes | Mild conditions, aqueous medium | Direct conversion of the carboxylic acid to the lactone |

| Functionalized Lactones | DMDO oxidation of allenic acids | Allene epoxidation | Introduction of additional functionality during lactonization |

| Lactams | Transition-metal catalyzed allene amination | Access to complex amine scaffolds | Cyclization of amide derivatives of this compound |

Utilization in Complex Molecule Synthesis (as a synthon)

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its unique combination of functional groups, serves as a valuable synthon for the introduction of the allene moiety and for the construction of more complex molecular frameworks.

The axial chirality of appropriately substituted allenes makes them attractive targets in asymmetric synthesis. reddit.com Methods for the stereoselective synthesis of chiral allenes are therefore of significant interest. While direct asymmetric synthesis using this compound as a starting material is an area of ongoing research, the principles of stereoselective reactions of allenes can be applied. For instance, organocatalytic enantioselective conjugate addition to electron-deficient allenes provides a route to chiral β,γ-unsaturated carbonyl compounds. nih.gov Such strategies could potentially be adapted for derivatives of this compound to generate chiral building blocks.

The installation of the allene unit from this compound into a larger molecule can be achieved through various coupling reactions. The carboxylic acid can be converted into other functional groups that are amenable to standard cross-coupling protocols.

Allenic structures are found in a number of natural products, and allenoic acids are key intermediates in their synthesis. For example, the synthesis of butenolides, which are present in many natural products, can be achieved from allenic acids. nih.gov The stereospecific conversion of allenic acids and esters to butenolides has been examined in detail, providing a reliable route to these important compounds. nih.gov

While specific examples detailing the use of this compound in the total synthesis of a natural product are not extensively documented, the general utility of allenoic acids as precursors to natural product skeletons is well-established. The 2,3,5-trisubstituted tetrahydrofuran (B95107) moiety, a common feature in natural products, has been synthesized using strategies involving allenes and lactones.

Development of Novel Reagents and Catalysts Derived from Allene Carboxylic Acids

The unique electronic and steric properties of allenes suggest that molecules incorporating this functional group could serve as novel ligands or organocatalysts. While the development of reagents and catalysts specifically from this compound is a nascent field, the broader class of allene-containing molecules has shown promise. For instance, N-heterocyclic carbene (NHC) catalysts have been used in reactions involving allene ketones, where the allene acts as both an activating reagent and a reactant. chigroup.siteorganic-chemistry.org This dual role enhances atom economy and allows for the in situ activation of other substrates. chigroup.siteorganic-chemistry.org This concept could potentially be extended to the design of new catalytic systems based on allene carboxylic acids, where the carboxylic acid moiety could play a role in substrate activation or catalyst coordination.

Biological and Biochemical Pathways Involving Allene Carboxylic Acid Analogs

Enzymatic Biotransformations of Allene-Containing Substrates (in vitro studies)

The reactivity of the allene (B1206475) functional group makes it a substrate for various enzymatic transformations. In vitro studies have elucidated how enzymes can interact with and modify allene-containing molecules, leading to epoxidation and rearrangement products.

The primary enzymes known to act on allene-like precursors are from the cytochrome P450 superfamily, specifically the CYP74 clan, which includes allene oxide synthase (AOS). nih.gov

Allene Oxide Synthase (AOS): This is the most well-characterized enzyme that generates an allene functional group. AOS exhibits high substrate specificity, acting on fatty acid hydroperoxides generated by the action of lipoxygenases (LOX). nih.gov For instance, 13(S)-hydroperoxyoctadecatrienoic acid (13S-HPOT) is a common substrate that is converted into an unstable allene oxide. nih.govresearchgate.net The enzyme's active site is tailored to bind these specific hydroperoxy fatty acids, positioning the substrate for catalysis.

Lipases: While not directly creating or rearranging allenes, lipases can be used in chemoenzymatic systems to facilitate the epoxidation of unsaturated systems. nih.govresearchgate.net In these systems, the lipase (B570770) (such as Novozym 435, an immobilized Candida antarctica lipase B) does not act on the allene itself but catalyzes the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. nih.govresearchgate.net The broad substrate tolerance of the subsequent chemical epoxidation step means this system could be applied to various allene-containing molecules.

Unspecific Peroxygenases (UPOs): These fungal enzymes are robust biocatalysts that can hydroxylate and epoxidize a wide range of molecules, requiring only hydrogen peroxide as a cosubstrate. nih.govcsic.es Their ability to epoxidize terminal alkenes suggests they may also exhibit activity towards the double bonds within an allene moiety, although specificity for such substrates is an area of ongoing research. nih.gov

The following table summarizes key enzymes involved in the biotransformation of allenes and their precursors.

| Enzyme | Class/Family | Typical Substrate | Transformation |

| Allene Oxide Synthase (AOS) | Cytochrome P450 (CYP74A) | Fatty Acid Hydroperoxides (e.g., 13S-HPOT) | Dehydration to form an allene oxide |

| Allene Oxide Cyclase (AOC) | Dimer in solution | Allene Oxides (e.g., 12,13-epoxy-octadecatrienoic acid) | Cyclization to form cyclopentenones (e.g., OPDA) |

| Lipoxygenase (LOX) | Dioxygenase | Polyunsaturated Fatty Acids (e.g., Linolenic acid) | Dioxygenation to form fatty acid hydroperoxides |

| Lipases (e.g., Novozym 435) | Hydrolase | Carboxylic Acids & H₂O₂ | In situ generation of peroxy acids for epoxidation |

| Unspecific Peroxygenase (UPO) | Heme-thiolate Peroxidase | Alkenes & H₂O₂ | Direct epoxidation of double bonds |

Enzymatic Rearrangement to Form Allenes: The most significant enzymatic reaction involving an allene is its formation catalyzed by Allene Oxide Synthase (AOS). This is not a rearrangement of a pre-existing allene but the rearrangement of a hydroperoxy fatty acid to form an allene oxide. nih.govresearchgate.net The mechanism involves the dehydration of the fatty acid hydroperoxide substrate. The enzyme abstracts a proton, leading to the cleavage of the O-O bond and the formation of a water molecule. This initiates an electronic rearrangement that results in the formation of the cumulated double bonds of the allene oxide. nih.gov

Enzymatic Epoxidation: The epoxidation of an allene double bond can be achieved through chemoenzymatic systems. The mechanism follows two key stages:

Peracid Formation: A lipase, such as Candida antarctica lipase B, catalyzes the perhydrolysis of a carboxylic acid in the presence of hydrogen peroxide to form a peroxy acid in situ. nih.govresearchgate.net

Epoxidation: The generated peroxy acid then acts as an oxidizing agent, epoxidizing one of the double bonds of the allene-containing substrate. nih.gov This step is a chemical oxidation and follows the Prilezhaev mechanism, where the peroxy acid delivers an oxygen atom to the double bond. nih.govresearchgate.net

Direct epoxidation can also be catalyzed by enzymes like unspecific peroxygenases (UPOs), which use a heme-thiolate active site and hydrogen peroxide to directly oxygenate the substrate. nih.govcsic.es

Occurrence and Biosynthesis of Naturally Occurring Allene-Containing Metabolites (excluding clinical relevance)

Allenic structures are found in a diverse array of natural products isolated from plants, fungi, and marine organisms. nih.govresearchgate.net

| Natural Product | Source Organism |

| Fucoxanthin | Brown algae (Phaeophyceae) |

| Peridinin | Dinoflagellates |

| Mycomycin | Actinomycete species |

| Marasin | Marasmius ramealis (fungus) |

| Vernonia Allenes | Vernonia species (plants) |

| Panacadin | Panax ginseng |

The most critical mechanistic role of an allene functional group in biological signaling is observed in the biosynthesis of jasmonates in plants. nih.gov Jasmonic acid and its precursor, 12-oxo-phytodienoic acid (OPDA), are plant hormones that regulate responses to stress and developmental processes. nih.govresearchgate.net